Mdmb-pica - 1971007-98-3

Mdmb-pica

Catalog Number: EVT-10992293
CAS Number: 1971007-98-3
Molecular Formula: C21H30N2O3
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Mdmb-pica is synthesized in laboratories and is not found naturally. It is typically derived from the modification of existing cannabinoid structures, particularly those resembling tetrahydrocannabinol, the primary psychoactive component of cannabis. The compound has been identified in various illicit drug samples and has been associated with numerous cases of intoxication.

Classification

Mdmb-pica falls under the category of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids. These substances often interact with the cannabinoid receptors in the brain, primarily the cannabinoid receptor type 1 (CB1). The classification of Mdmb-pica as a synthetic cannabinoid places it in a group that is frequently monitored by law enforcement and health agencies due to its potential for abuse and adverse health effects.

Synthesis Analysis

Methods

The synthesis of Mdmb-pica involves several chemical reactions that modify precursor compounds to create the final product. Detailed methods for synthesizing Mdmb-pica include:

  1. Starting Materials: The synthesis typically begins with indole derivatives and fluorinated alkyl chains.
  2. Reagents: Common reagents used include coupling agents and solvents that facilitate the formation of amide bonds.
  3. Techniques: Techniques such as solid-phase extraction, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy are employed for purification and characterization.

Technical Details

Recent studies have outlined the synthesis of multiple reference standards for Mdmb-pica and its metabolites, utilizing advanced analytical techniques such as high-resolution mass spectrometry and Fourier transform infrared spectroscopy to confirm structural integrity and purity .

Molecular Structure Analysis

Structure

The molecular formula for Mdmb-pica is C₁₅H₁₈FNO₃. Its structure features a complex arrangement that includes:

  • An indole ring system
  • A fluoropentyl side chain
  • A dimethylbutanoate moiety

Data

The molecular weight of Mdmb-pica is approximately 277.30 g/mol. The compound's structural characteristics have been elucidated using various spectroscopic methods, confirming its identity through comparisons with synthesized standards .

Chemical Reactions Analysis

Reactions

Mdmb-pica undergoes various chemical reactions typical of synthetic cannabinoids, including:

  1. Hydrolysis: This reaction can occur when Mdmb-pica is exposed to water or biological fluids, leading to the formation of metabolites.
  2. Metabolism: In vivo studies have shown that Mdmb-pica is metabolized into several hydroxylated forms, which may retain psychoactive properties .

Technical Details

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been validated for detecting Mdmb-pica and its metabolites in biological samples, enabling researchers to study its pharmacokinetics and pharmacodynamics effectively .

Mechanism of Action

Process

Mdmb-pica acts primarily as a potent agonist at the cannabinoid receptor type 1 (CB1). Upon binding to this receptor, it mimics the effects of natural cannabinoids, leading to psychoactive effects such as euphoria, altered perception, and potential adverse reactions like anxiety or paranoia.

Data

In vitro studies indicate that Mdmb-pica exhibits high affinity for CB1 receptors (IC50 = 2 nM), suggesting strong psychoactive potential . Pharmacokinetic studies in animal models demonstrate a linear increase in plasma concentrations with dosage, correlating with observed behavioral effects such as hypothermia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade when exposed to light or moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant analyses using techniques like NMR and mass spectrometry confirm these physical properties while also providing insights into the compound's stability under various conditions .

Applications

Scientific Uses

Mdmb-pica has primarily been studied within toxicology and pharmacology contexts due to its implications for public health. Its applications include:

  • Research on Synthetic Cannabinoids: Investigating its effects on human health and behavior.
  • Analytical Chemistry: Development of detection methods for forensic analysis in drug-related cases.
  • Pharmacological Studies: Understanding its interaction with cannabinoid receptors to inform potential therapeutic uses or risks associated with synthetic cannabinoids.
Introduction to MDMB-PICA as a Research Subject

Emergence Trajectory within Synthetic Cannabinoid Receptor Agonists

Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate emerged as a structural analog of earlier valinate/tert-leucinate synthetic cannabinoid receptor agonists like 5F-MDMB-PINACA, with intentional modification of the core heterocycle from indazole to indole. First synthesized and characterized pharmacologically in academic research settings in 2016, it demonstrated exceptional cannabinoid type 1 receptor affinity and potency [1] [7]. By 2017, it was identified in European herbal incense products [7], rapidly proliferating across global illicit markets. Its dominance in the United States synthetic cannabinoid landscape was evident by 2018-2019, where it became the most frequently identified synthetic cannabinoid in drug seizures and forensic casework [1] [7]. This trajectory reflects a deliberate industrial response to scheduling efforts:

  • Structural Drivers of Emergence: Replacement of the indazole core with an indole moiety (as in Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate) represented a deliberate evasion tactic following the scheduling of indazole-based predecessors like 5F-MDMB-PINACA [7]. The l-tert-leucinate head group was strategically retained due to its established role in conferring high-affinity binding and functional potency at cannabinoid type 1 receptors [1] [4].
  • Pharmacological Superiority: In vitro assessments revealed Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate's exceptional cannabinoid type 1 receptor activity. Studies using mouse brain membranes demonstrated a cannabinoid type 1 receptor binding affinity (Ki) of 1.24 nanomolar and functional potency (EC50) of 1.46 nanomolar in guanosine 5'-O-[gamma-thio]triphosphate binding assays, exceeding many contemporaneous synthetic cannabinoid receptor agonists [1]. Research employing bioluminescence resonance energy transfer techniques identified the l-tert-leucinate head group as a critical determinant of "superagonism" – efficacy surpassing that of the endogenous ligand anandamide – particularly when coupled with an indazole core, though Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate's indole core still conferred high efficacy [4].

Table 1: Key Molecular Characteristics of Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate

CharacteristicDescriptionSignificance
IUPAC NameMethyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoateStandardized chemical identifier
Core StructureIndole-3-carboxamideDistinguishes from earlier indazole-based synthetic cannabinoid receptor agonists (e.g., 5F-MDMB-PINACA)
Head Groupl-tert-Leucinate (3,3-dimethylbutanoate)Confers high affinity/potency at cannabinoid type 1 receptor; associated with superagonism [1] [4]
Tail Moiety5-FluoropentylCommon metabolic liability point; influences lipophilicity and pharmacokinetics
Molecular FormulaC₂₁H₂₉FN₂O₃
Molecular Weight376.47 g/mol

Global Epidemiological Patterns of Forensic Identifications

Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate exhibited a distinct pattern of global dissemination and detection, becoming a major marker of synthetic cannabinoid exposure during its peak prevalence:

  • Temporal-Geographic Spread: Following its initial identification in European herbal products in 2017 [7], Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate rapidly appeared in the United States. By 2018, it ranked as the fifth most common synthetic cannabinoid seized by the United States Drug Enforcement Administration, rising to the most commonly detected synthetic cannabinoid in United States seizures and forensic casework during 2019 and early 2020 [1] [7]. Its detection persisted even after widespread scheduling (United States temporary scheduling in 2019, permanent Schedule I status in 2022; United Nations Schedule II in 2019) [7], though prevalence declined in some regions post-controls, as observed in Germany following the New Psychoactive Substances Act where it remained among the top synthetic cannabinoid receptor agonists detected in fatalities alongside 5F-ADB [9]. Wastewater epidemiology studies in China (2022) identified Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate as one of the most prevalent synthetic cannabinoids, with quantifiable levels found in wastewater from multiple major cities, indicating ongoing use despite China's 2021 blanket control of synthetic cannabinoids [8].
  • Forensic Biomarkers and Detection Strategies: The parent Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate is rapidly metabolized, making its direct detection in biological matrices challenging beyond recent use. Major metabolic pathways include:
  • Ester hydrolysis yielding Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate 3,3-dimethylbutanoic acid metabolite (detected in blood, urine, hair) [3] [5] [6].
  • Oxidative defluorination and hydroxylation (e.g., 5-hydroxy-pentyl, 4-hydroxy-pentyl metabolites) [5].
  • Further oxidation to carboxylic acid metabolites (e.g., pentanoic acid metabolite) [5].Metabolites M2 (hydrolysis product), M4 (5-hydroxy-pentyl), M7 (4-hydroxy-pentyl), M8 (pentanoic acid), and M9 (5-hydroxy-pentyl, hydrolysis product) have been established as key urinary biomarkers [5] [6]. Hair analysis has proven valuable for detecting longer-term use, with validated ultra high performance liquid chromatography-tandem mass spectrometry methods achieving limits of quantification as low as 1 picogram per milligram for Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate and its major metabolites [5]. Wastewater-based epidemiology has emerged as a population-level tool, with highly sensitive methods (method limits of quantification of 0.03 nanograms per liter) confirming Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate use in Chinese cities [8].

Table 2: Global Forensic Prevalence and Detection Metrics for Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate

Region/MatrixKey FindingsPrimary PeriodSource
United States (Seizures)Most common synthetic cannabinoid in law enforcement seizures (2018-2020)2018-2020 [1] [7]
Europe (Herbal Products)First identified in seized "Spice-like" herbal incenses (2017)2017 [7]
Germany (Autopsies)Ranked 2nd (after 5F-ADB) among synthetic cannabinoid receptor agonists detected in fatalities (2014-2020)2014-2020 [9]
China (Wastewater)Quantified in wastewater from multiple major cities; one of the most prevalent synthetic cannabinoids detected2022 [8]
Urine (Human)Median parent concentration: 0.076 nanograms per milliliter; Metabolites M2/M9 dominant biomarkersContemporary studies [6]
Hair (Human)Sensitive detection of parent & metabolites (limits of quantification 1-5 picograms per milligram)Contemporary studies [5]

Public Health Implications of Structural Diversification

The emergence and dominance of Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate illustrate how strategic structural diversification within synthetic cannabinoid classes poses significant challenges to public health systems and regulatory frameworks:

  • Challenges for Analytical Detection and Regulation: Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate exemplifies the "analogue leapfrogging" strategy employed by clandestine laboratories. Minor changes, such as switching the core from indazole to indole while retaining the high-efficacy l-tert-leucinate head group, created a novel substance not explicitly covered by existing controlled substance analogue laws or generic definitions at the time of its introduction [7] [9]. This necessitates continuous development and validation of new analytical methods across diverse matrices (seized drugs, urine, blood, hair, wastewater) to keep pace with new structures. The requirement for reference standards and metabolite identification data creates significant lag times before new synthetic cannabinoid receptor agonists can be reliably monitored in human samples [5] [8].
  • Pharmacological Consequences of Moieties: Research highlights how specific structural moieties profoundly influence cannabinoid type 1 receptor interaction and functional outcomes:
  • Head Group: The l-tert-leucinate head group (3,3-dimethylbutanoate) is a critical determinant of high efficacy. Compared to its l-valinate analog (5F-MMB-PICA, methyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate), Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate exhibits significantly higher cannabinoid type 1 receptor affinity and functional potency in vitro and in vivo [1]. Bioluminescence resonance energy transfer studies demonstrate that the l-tert-leucinate group promotes interactions with key residues in the cannabinoid type 1 receptor transmembrane 2 domain (e.g., phenylalanine 170, phenylalanine 177, histidine 178), stabilizing receptor conformations associated with superagonism [4].
  • Core Structure: While the indole core of Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate differentiates it pharmacologically and legally from indazole-based synthetic cannabinoid receptor agonists, its impact on efficacy is less pronounced than the head group. Indazole cores generally confer slightly higher metabolic stability, but indole-based compounds like Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate remain highly potent [1] [4] [7].
  • Metabolite Activity: Structural diversification also impacts metabolite profiles and activity. Crucially, while the primary acid metabolite of Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate (resulting from ester hydrolysis) exhibits vastly reduced cannabinoid type 1 receptor affinity compared to the parent drug, in vitro functional assays reveal it acts as a weak inverse agonist at cannabinoid type 1 receptor [6]. While its direct psychoactive contribution is likely minimal, the potential for altered functional activity (inverse agonism vs. parent superagonism) introduces complexity in interpreting the overall pharmacological impact during and after intoxication.

Table 3: Impact of Structural Moieties on Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate Pharmacology and Detection

Structural ElementVariation ExampleImpact on Pharmacology/Detection
Head Groupl-tert-Leucinate (Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate)High affinity (Ki ~1.24 nanomolar), high potency (EC50 ~1.46 nanomolar), superagonism; interaction with TM2 residues [1] [4]
l-Valinate (e.g., 5F-MMB-PICA)Lower affinity/potency than l-tert-leucinate analogues [1]
Cumyl (e.g., 5F-CUMYL-PICA)Moderate-high affinity/potency [1]
Benzyl (e.g., 5F-SDB-006)Low affinity/potency [1]
Core StructureIndole (Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate)Key differentiator from scheduled indazole analogues; slightly lower metabolic stability than indazoles; high potency retained with optimal head/tail [7]
Indazole (e.g., 5F-MDMB-PINACA)Often higher metabolic stability; subject to earlier scheduling controls
Tail Moiety5-FluoropentylCommon metabolic site (hydroxylation, defluorination, oxidation); generates major biomarkers (hydroxy, carboxyl metabolites) [3] [5] [6]
Major Metabolite3,3-Dimethylbutanoic Acid MetaboliteWeak inverse agonist at cannabinoid type 1 receptor; primary biomarker in urine/hair; no significant psychoactivity [6]

Properties

CAS Number

1971007-98-3

Product Name

Mdmb-pica

IUPAC Name

methyl (2S)-3,3-dimethyl-2-[(1-pentylindole-3-carbonyl)amino]butanoate

Molecular Formula

C21H30N2O3

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C21H30N2O3/c1-6-7-10-13-23-14-16(15-11-8-9-12-17(15)23)19(24)22-18(20(25)26-5)21(2,3)4/h8-9,11-12,14,18H,6-7,10,13H2,1-5H3,(H,22,24)/t18-/m1/s1

InChI Key

BZLLFCKQFCOOSL-GOSISDBHSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)OC)C(C)(C)C

Isomeric SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)N[C@H](C(=O)OC)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.